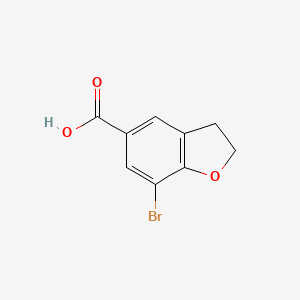

7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid

CAS No.:

Cat. No.: VC18222911

Molecular Formula: C9H7BrO3

Molecular Weight: 243.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrO3 |

|---|---|

| Molecular Weight | 243.05 g/mol |

| IUPAC Name | 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H7BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2,(H,11,12) |

| Standard InChI Key | XAELZMNJPQDCBD-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C=C(C=C2Br)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

The compound’s molecular framework consists of a 2,3-dihydrobenzofuran system, where the furan ring is partially saturated, reducing aromaticity and altering reactivity compared to fully aromatic benzofurans. The IUPAC name 7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid reflects the substituent positions:

-

Bromine at position 7

-

Carboxylic acid at position 5

-

Dihydro modification at positions 2 and 3 of the fused furan ring.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇BrO₃ | |

| Molecular Weight | 243.05 g/mol | |

| SMILES | C1COC2=C1C=C(C=C2Br)C(=O)O | |

| InChIKey | XAELZMNJPQDCBD-UHFFFAOYSA-N |

The canonical SMILES string confirms the bicyclic structure, with the dihydrofuran moiety (C1COC2) fused to a benzene ring. X-ray crystallography data are unavailable, but computational models predict a planar benzene ring and a slightly puckered dihydrofuran ring .

Synthesis and Chemical Modifications

Synthetic Routes

The synthesis of 7-bromo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves electrophilic aromatic substitution and functional group interconversion:

-

Bromination of Dihydrobenzofuran Precursors:

-

Alternative Pathway via Nitration and Reduction:

Key Synthetic Challenges

-

Regioselectivity: Bromination favors the 7-position due to electron-donating effects of the dihydrofuran oxygen .

-

Carboxylic Acid Stability: Harsh bromination conditions may decarboxylate the acid; thus, ester protection (e.g., methyl ester) is often employed .

Physicochemical Properties

Spectral Data

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry:

Solubility and Stability

-

Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group; insoluble in hexane.

-

pKa: ~4.2 (carboxylic acid), making it ionized at physiological pH.

Industrial and Research Applications

Pharmaceutical Intermediate

-

PARP Inhibitor Synthesis: Serves as a precursor for carboxamide derivatives via mixed-anhydride coupling .

-

Anticancer Agents: Functionalization at the 5-position (e.g., amidation) enhances target specificity .

Agrochemical Development

-

Herbicides: The dihydrofuran scaffold disrupts plant cell wall synthesis, while bromine increases lipophilicity for foliar absorption.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume